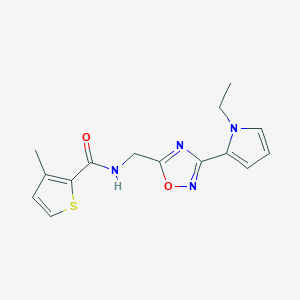
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide is an organic molecule known for its complex structure and versatile applications. With a mix of a pyrrole, oxadiazole, and thiophene rings, it offers a unique set of properties that are useful in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic reactions. A common route starts with the preparation of the oxadiazole ring through a cyclization reaction involving amidoximes and carboxylic acids or their derivatives. Subsequently, the pyrrole and thiophene rings are introduced through a series of coupling reactions under controlled conditions using catalysts like palladium on carbon.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to ensure high yield and purity. Techniques like continuous flow chemistry could be employed to scale up the production while maintaining quality.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Oxidation may involve reagents like potassium permanganate, while reduction can be achieved using hydrogenation or lithium aluminum hydride. Substitution reactions typically involve halogenation or alkylation, often using reagents like thionyl chloride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, under acidic conditions.
Reduction: Hydrogenation over palladium catalyst, lithium aluminum hydride.
Substitution: Thionyl chloride for halogenation, alkyl halides for alkylation.
Major Products Formed: The major products formed depend on the reaction conditions but generally include various derivatives of the original compound with modifications at the oxadiazole, pyrrole, or thiophene rings.
Scientific Research Applications
This compound has been explored for its applications in multiple scientific domains:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials, particularly in the study of conjugated systems and their electronic properties.
Medicine: It has been studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Its unique structural properties make it useful in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions at the molecular level. Its structure allows for various interactions with biological targets, often involving binding to specific enzymes or receptors. These interactions can modulate biological pathways, leading to the observed therapeutic effects.
Comparison with Similar Compounds
N-((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
N-(2-((1-ethyl-1H-pyrrol-2-yl)methyl)-1,2,4-oxadiazol-5-yl)thiophene-3-carboxamide
3-methyl-N-((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
These compounds share similar frameworks but differ in specific substitutions or the positioning of functional groups, which can affect their properties and applications.
For a closer look at any particular aspect, just say the word!
Properties
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-3-19-7-4-5-11(19)14-17-12(21-18-14)9-16-15(20)13-10(2)6-8-22-13/h4-8H,3,9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNBXAASKFBLRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=C(C=CS3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
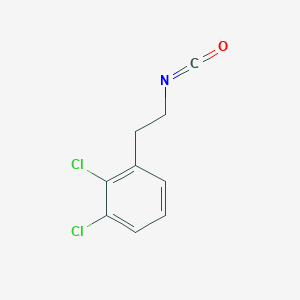
![N-[(2Z)-3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2752833.png)
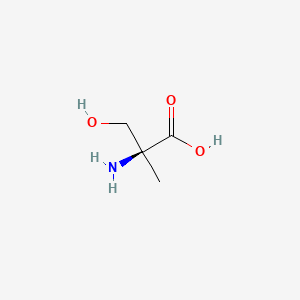
amine](/img/structure/B2752835.png)
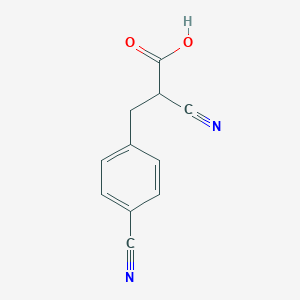
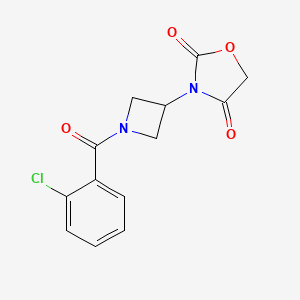
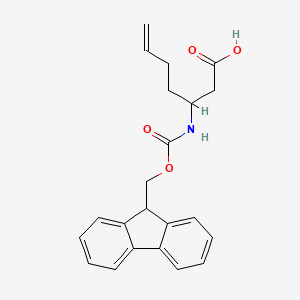
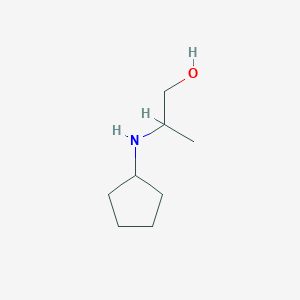
![(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2752842.png)
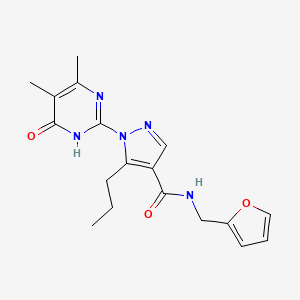
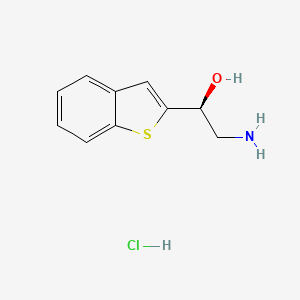
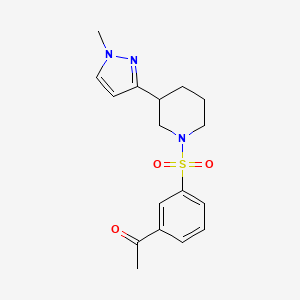
![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2752851.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2752852.png)
